molecular formula C15H15ClN2O4 B2757518 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1046800-70-7

4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No.: B2757518
CAS No.: 1046800-70-7
M. Wt: 322.75
InChI Key: USZHPZVRHXMKHP-UHFFFAOYSA-N
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Description

4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its multiple functional groups, including an amine, a furan ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the reaction of 3-chloroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then subjected to further reactions, including the addition of a suitable carboxylic acid derivative and subsequent cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.

  • Reduction: : The amine groups can be reduced to form amine derivatives.

  • Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of carboxylate salts.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to certain natural compounds can make it useful in drug discovery.

Medicine

The compound's potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure may offer advantages in the development of new materials.

Mechanism of Action

The mechanism by which 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The amine groups can bind to receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The furan ring may also play a role in the compound's biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid: : Similar in structure but lacks the furan ring and additional amine group.

  • 4-Chlorophenol: : Contains a chlorophenyl group but lacks the carboxylic acid and amine functionalities.

Uniqueness

The presence of both the furan ring and the additional amine group in 4-((3-Chlorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-chloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-10-3-1-4-11(7-10)18-14(19)8-13(15(20)21)17-9-12-5-2-6-22-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZHPZVRHXMKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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